Tert-butyl azetidin-3-ylcarbamate hydrochloride
Overview
Description
Tert-butyl azetidin-3-ylcarbamate hydrochloride, also known as TBAC-HCl, is a compound with the molecular formula C8H17ClN2O2 . It is a derivative of the tert-butyl carbamate group and is a stable, non-toxic, and relatively inexpensive compound.
Synthesis Analysis
The synthesis of Tert-butyl azetidin-3-ylcarbamate hydrochloride involves treating a solution of 1,1-dimethylethyl [1- (diphenylmethyl)-3-azetidinyl]carbamate in MeOH with 4.0 N HCl/dioxane and then reacting it overnight with hydrogen gas at 50 psi.Molecular Structure Analysis
The molecular structure of Tert-butyl azetidin-3-ylcarbamate hydrochloride is represented by the InChI code1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-9-5-6;/h6,9H,4-5H2,1-3H3,(H,10,11);1H
. The Canonical SMILES representation is CC(C)(C)OC(=O)NC1CNC1.Cl
. Physical And Chemical Properties Analysis
Tert-butyl azetidin-3-ylcarbamate hydrochloride has a molecular weight of 208.69 g/mol . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl azetidin-3-ylcarbamate hydrochloride has been a subject of interest in chemical synthesis. A study by Padwa, Brodney, and Lynch (2003) explored its use in the Diels-Alder reaction, highlighting its role in creating a variety of chemical structures, particularly in the preparation of amido substituted furans and hexahydroindolinones (Padwa, Brodney, & Lynch, 2003). Similarly, Li et al. (2012) described a scalable synthesis process for a compound related to tert-butyl azetidin-3-ylcarbamate, underlining its potential in large-scale pharmaceutical manufacturing (Li et al., 2012).
Antibacterial Applications
Guthikonda et al. (1987) investigated the role of tert-butyl azetidin-3-ylcarbamate hydrochloride derivatives in the synthesis of carbapenems, a class of antibiotics. Their research focused on the antimicrobial properties of these compounds, demonstrating their potential in combating bacterial infections (Guthikonda et al., 1987). Frigola et al. (1993) also synthesized novel antibacterial agents using azetidinyl derivatives, showing their effectiveness against a range of bacteria and highlighting their broad-spectrum activity, especially against Gram-positive organisms (Frigola et al., 1993).
Applications in Drug Synthesis
The compound and its derivatives have been used in synthesizing various pharmaceuticals. For instance, Khasanova et al. (2019) described the use of an azetidinone building block, related to tert-butyl azetidin-3-ylcarbamate hydrochloride, for creating carbapenems, indicating its importance in drug development (Khasanova et al., 2019). Additionally, Xu and Appella (2006) developed a practical synthesis for a compound closely related to tert-butyl azetidin-3-ylcarbamate, highlighting its potential as a scaffold for chiral ligands and modified backbone units in peptide nucleic acids (Xu & Appella, 2006).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(azetidin-3-yl)carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-9-5-6;/h6,9H,4-5H2,1-3H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOLOLUAVFGUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622435 | |
Record name | tert-Butyl azetidin-3-ylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl azetidin-3-ylcarbamate hydrochloride | |
CAS RN |
217806-26-3 | |
Record name | tert-Butyl azetidin-3-ylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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